Leptin (93-105) (human)

Insulin secretion Pancreatic islets Entero-insular axis

Leptin (93-105) (human) is a synthetic 13-amino-acid peptide (sequence: NVIQISNDLENLR; CAS 200436-43-7; molecular weight 1527.7 Da) corresponding to residues 93 through 105 of the 167-residue human leptin hormone. This fragment maps to the C-terminal portion of helix C within the four-helix bundle cytokine structure of leptin and retains the ability to interact with leptin receptor isoforms (Ob-Ra and Ob-Rb), although with a functional profile that diverges from both the full-length hormone and other commonly studied leptin fragments.

Molecular Formula C64H110N20O23
Molecular Weight 1527.7 g/mol
Cat. No. B12106875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeptin (93-105) (human)
Molecular FormulaC64H110N20O23
Molecular Weight1527.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)N
InChIInChI=1S/C64H110N20O23/c1-11-30(9)49(83-53(96)33(15-17-42(66)86)74-61(104)50(31(10)12-2)84-60(103)48(29(7)8)82-51(94)32(65)22-43(67)87)62(105)81-41(26-85)59(102)79-39(24-45(69)89)57(100)80-40(25-47(92)93)58(101)77-36(20-27(3)4)54(97)73-34(16-18-46(90)91)52(95)78-38(23-44(68)88)56(99)76-37(21-28(5)6)55(98)75-35(63(106)107)14-13-19-72-64(70)71/h27-41,48-50,85H,11-26,65H2,1-10H3,(H2,66,86)(H2,67,87)(H2,68,88)(H2,69,89)(H,73,97)(H,74,104)(H,75,98)(H,76,99)(H,77,101)(H,78,95)(H,79,102)(H,80,100)(H,81,105)(H,82,94)(H,83,96)(H,84,103)(H,90,91)(H,92,93)(H,106,107)(H4,70,71,72)
InChIKeyOFDBWUQCFOBTMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Leptin (93-105) (human) – A Defined 13-mer Peptide Fragment of Human Leptin for Metabolic and Endocrine Research


Leptin (93-105) (human) is a synthetic 13-amino-acid peptide (sequence: NVIQISNDLENLR; CAS 200436-43-7; molecular weight 1527.7 Da) corresponding to residues 93 through 105 of the 167-residue human leptin hormone . This fragment maps to the C-terminal portion of helix C within the four-helix bundle cytokine structure of leptin and retains the ability to interact with leptin receptor isoforms (Ob-Ra and Ob-Rb), although with a functional profile that diverges from both the full-length hormone and other commonly studied leptin fragments [1].

Why Leptin Fragments Cannot Be Interchanged – Functional Divergence Among Leptin-Derived Peptides


Leptin-derived peptide fragments are not functionally interchangeable because they interact differentially with the multiple Ob-R isoforms to produce distinct, sometimes opposing, biological outcomes [1]. Structure-activity relationship studies have established that the N-terminal region (residues 22–115) and the C-terminal region (residues 116–166) of leptin contribute differently to receptor binding and biological activity [1]. Consequently, fragments as short as 13 residues that span the junction of these domains—such as Leptin (93-105)—exhibit unique pharmacological signatures (e.g., biphasic dose-responses, selective insulinostatic activity) that are absent in other in-class fragments like Leptin (22-56), (116-130), (138-167), or (150-167) [2]. Substituting one leptin fragment for another in a research protocol without matching the specific functional endpoint can therefore produce misleading or non-reproducible results.

Product-Specific Quantitative Differentiation Evidence for Leptin (93-105) (human)


Selective Insulinostatic Activity in Vivo – Fragments 22-56, 26-39, and 150-167 Do Not Share This Effect

In an acute in vivo rat study, only leptin fragments 116-130, 138-167, and 93-105 elicited a sizeable insulin antisecretagogue (insulinostatic) effect, while fragments 22-56, 26-39, and 150-167 did not share this activity [1]. The study further concluded that the insulinostatic effect of leptin is 'probably mediated by the sequence 93-105' [1].

Insulin secretion Pancreatic islets Entero-insular axis

Unique Biphasic Dose-Response on Corticosterone Secretion – Other Fragments Show Only Monophasic Stimulation or Inhibition

In cultured rat adrenocortical cells exposed to peptides for 96 hours, Leptin (93-105) was the only fragment exhibiting a dose-dependent biphasic effect: stimulation of corticosterone secretion at 10^-8 M and inhibition at 10^-6 M [1]. By contrast, fragments 150-167 and 26-39 showed only monophasic stimulation, and fragments 138-167 and 22-56 showed only monophasic inhibition at both concentrations tested [1].

Adrenocortical secretion Corticosterone Dose-response

Discordant In Vitro vs. In Vivo Adrenocortical Activity – Fragment 93-105 Is Inactive in Dispersed Cells but Active in the Intact Animal

In freshly dispersed rat adrenocortical cells, Leptin (93-105) was ineffective at altering aldosterone or corticosterone secretion, whereas fragments 116-130, 138-167, 150-167, and Tyr-26-39 all stimulated steroid output [1]. However, in the in vivo regenerating rat adrenal cortex model, Leptin (93-105) significantly raised both plasma aldosterone and corticosterone levels [2]. This discordance is not observed for fragment 116-130, which is active in both settings.

Adrenal steroidogenesis In vitro-in vivo correlation Ob-R isoform bias

Patent-Recognized Scaffold for Blood-Brain Barrier-Penetrant Leptin Agonist Conjugates

Leptin (93-105) is explicitly cited in the patent literature as a fragment that 'can mimic the interaction and activation of the ObR to improve anti-obesity effects,' and peptide vectors with a linker to a leptin fragment—including the 93-105 sequence—have been patented as leptin agonists with improved permeability through the blood-brain barrier (BBB) [1]. This is distinct from full-length leptin (16 kDa), which has limited and saturable BBB transport.

Blood-brain barrier Leptin agonist Peptide vector conjugate

Defined Synthetic Identity and High Commercial Purity Enable Reproducible Procurement

Leptin (93-105) (human) is commercially available as a defined synthetic peptide with documented purity ≥98% by HPLC from multiple vendors, including 98.57% (MedChemExpress) , >98% (Adooq) [1], and ≥95% (Anaspec) . This contrasts with in-house-generated leptin fragments, which may suffer from batch-to-batch variability in truncation products and oxidation status.

Peptide quality control HPLC purity Procurement specification

Recommended Research and Industrial Application Scenarios for Leptin (93-105) (human)


Dissecting Leptin's Insulinostatic Signaling Pathway Independent of Corticosteroid Confounds

Researchers investigating the molecular basis of leptin-mediated insulin secretion suppression should select Leptin (93-105) as the minimal active sequence, since it is one of only three fragments (alongside 116-130 and 138-167) that produces a sizeable insulin antisecretagogue effect in vivo, while fragments such as 22-56, 26-39, and 150-167 are inactive in this regard [1]. This selectivity allows pathway dissection without the broad corticosteroid secretagogue activity that is common to all leptin fragments and would otherwise confound metabolic readouts [1].

Concentration-Dependent Ob-R Signaling Bias Studies Using a Biphasic Probe

Leptin (93-105) is the only known leptin fragment that displays a biphasic dose-response on adrenocortical corticosterone secretion—stimulation at 10^-8 M and inhibition at 10^-6 M—in 96-hour cultured cell assays [2]. This property makes it an ideal tool compound for pharmacological studies examining how a single leptin-derived ligand can engage Ob-R isoforms to produce opposite functional outcomes at different concentrations, a phenomenon not observable with monophasic fragments such as 150-167 or 22-56 [2].

Investigating the Role of Tissue Context in Leptin Fragment Bioactivity Using In Vitro-In Vivo Discordance

The unique discordance of Leptin (93-105)—inactive in freshly dispersed adrenocortical cells yet active in the intact regenerating adrenal gland [3][4]—enables experimental designs that probe how tissue architecture, paracrine factors, or differential Ob-R isoform expression patterns govern fragment pharmacology. This application is not feasible with fragment 116-130, which is active in both settings and therefore lacks the context-dependent switch [3].

Development of Blood-Brain Barrier-Penetrant Leptin Receptor Agonist Conjugates

Drug discovery programs targeting central leptin receptor agonism for obesity or metabolic disorders can utilize Leptin (93-105) as a defined peptide component (B) in A-X-B conjugate architectures, as described in patent EP2370472A4 [5]. The fragment's small size (1527.7 Da, 13 residues) relative to full-length leptin (~16 kDa) makes it a preferred starting scaffold for engineering BBB-penetrant conjugates via linker attachment to peptide vector sequences [5].

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